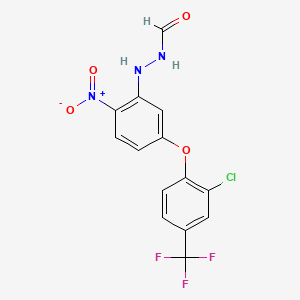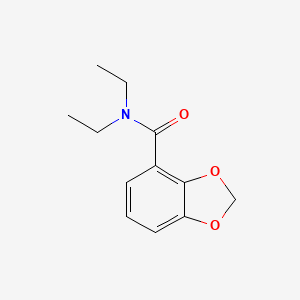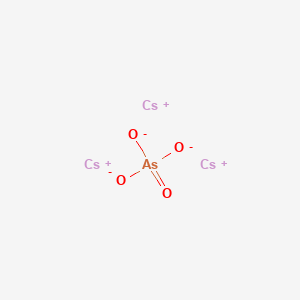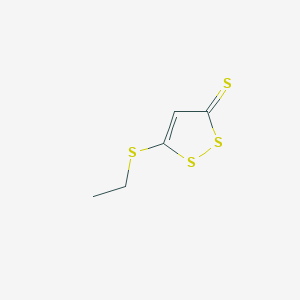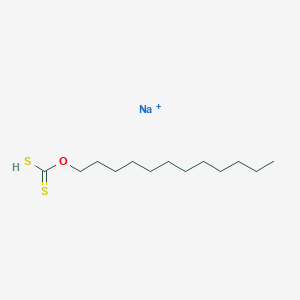
Sodium;dodecoxymethanedithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;dodecoxymethanedithioic acid is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a dithioic acid group, which consists of two sulfur atoms bonded to a carbon atom, and a dodecoxy group, which is a twelve-carbon alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;dodecoxymethanedithioic acid typically involves the reaction of dodecanol with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dodecyl xanthate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.
Solvent: A polar solvent such as ethanol or methanol is often used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Sodium;dodecoxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the dithioic acid group to thiols or sulfides.
Substitution: The dodecoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions, often in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Sodium;dodecoxymethanedithioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, cleaning agents, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;dodecoxymethanedithioic acid involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption can lead to the solubilization of hydrophobic molecules and the permeabilization of cell membranes. The molecular targets include lipid molecules in biological membranes, and the pathways involved include the disruption of membrane integrity and the solubilization of membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties, but with a sulfate group instead of a dithioic acid group.
Sodium laureth sulfate: Similar to sodium dodecyl sulfate but with an ethoxylated chain.
Sodium myreth sulfate: Similar to sodium laureth sulfate but with a myristyl chain.
Uniqueness
Sodium;dodecoxymethanedithioic acid is unique due to its dithioic acid group, which imparts different chemical reactivity and properties compared to other surfactants. This uniqueness makes it particularly useful in specific applications where other surfactants may not be as effective.
Properties
CAS No. |
74543-20-7 |
|---|---|
Molecular Formula |
C13H26NaOS2+ |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
sodium;dodecoxymethanedithioic acid |
InChI |
InChI=1S/C13H26OS2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1 |
InChI Key |
MXYZLWDAMHUDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=S)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


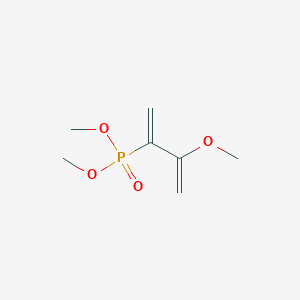

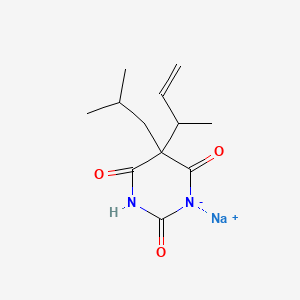
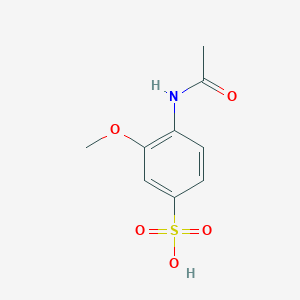
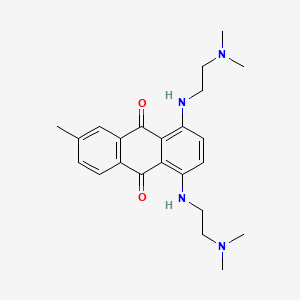
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
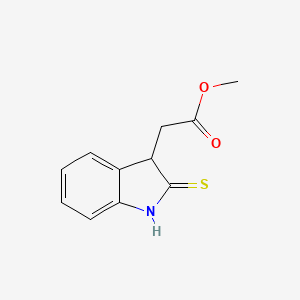
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
